Thioquinapiperifil dihydrochloride

Description

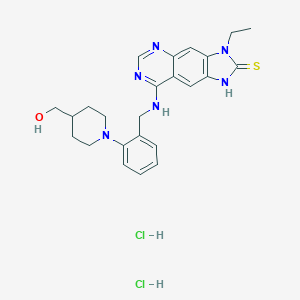

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGNFHIWAHNADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204077-66-7 | |

| Record name | Thioquinapiperifil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204077667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOQUINAPIPERIFIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ87H5L241 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thioquinapiperifil Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil dihydrochloride, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE-5).[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to support research and drug development efforts related to this compound.

Core Mechanism of Action: PDE-5 Inhibition

The primary mechanism of action of this compound is the inhibition of the phosphodiesterase-5 (PDE-5) enzyme.[1][3][4] PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[2][5][6] By inhibiting PDE-5, Thioquinapiperifil increases the intracellular concentration of cGMP, leading to the activation of cGMP-dependent protein kinase (PKG).[5][6] This cascade of events ultimately results in smooth muscle relaxation and vasodilation.[2]

The cGMP Signaling Pathway

The nitric oxide (NO)-cGMP signaling pathway is central to the pharmacological effects of Thioquinapiperifil. The process begins with the release of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[5][6] Thioquinapiperifil acts by preventing the breakdown of this cGMP by PDE-5, thereby amplifying the downstream effects of NO.

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and effects of Thioquinapiperifil (KF31327) in comparison to Sildenafil.

Table 1: Inhibitory Activity against PDE-5

| Compound | Ki (nM) | IC50 (nM) | Inhibition Type |

| Thioquinapiperifil (KF31327) | 0.16 [3] | 0.074 [1][2] | Non-competitive [3] |

| Sildenafil | 7.2[3] | - | Competitive |

Table 2: Effects on Rabbit Platelet Aggregation (Collagen-Induced)

| Compound | Condition | Concentration for Inhibition |

| Thioquinapiperifil (KF31327) | In the presence of Nitroglycerin | < 0.1 µM [3] |

| Thioquinapiperifil (KF31327) | In the absence of Nitroglycerin | 10 µM [3] |

| Sildenafil | In the presence of Nitroglycerin | < 0.1 µM[3] |

| Sildenafil | In the absence of Nitroglycerin | No effect at 10 µM[3] |

Table 3: Effects on Intracellular Cyclic Nucleotide Levels in Rabbit Platelets

| Compound (10 µM) | Condition | cGMP Levels | cAMP Levels |

| Thioquinapiperifil (KF31327) | In the absence of Nitroglycerin | Increased [3] | Increased [3] |

| Sildenafil | In the absence of Nitroglycerin | Increased[3] | No effect[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

PDE-5 Inhibition Assay

This protocol is a generalized representation based on common methodologies for determining PDE-5 inhibitory activity.

Methodology:

-

Preparation of Reagents: A reaction buffer is prepared, typically containing Tris-HCl, MgCl₂, and other necessary co-factors. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Enzyme Reaction: The reaction is typically carried out in a 96-well plate format. The PDE-5 enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.

-

Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate, cGMP. The reaction is allowed to proceed for a defined time and then terminated, often by heat inactivation or the addition of a stop solution.

-

Quantification of Product: The amount of GMP produced is quantified. This can be achieved through various methods, including high-performance liquid chromatography (HPLC), or more commonly, through fluorescence polarization or colorimetric assays that detect the depletion of a fluorescently labeled cGMP substrate or the generation of phosphate from GMP.

-

Data Analysis: The percentage of PDE-5 inhibition at each concentration of the inhibitor is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Platelet Aggregation Assay

This protocol outlines the general procedure for assessing the effect of Thioquinapiperifil on platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a suitable animal model (e.g., rabbit) into a solution containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP).

-

Incubation with Inhibitor: The PRP is incubated with various concentrations of this compound or a vehicle control at 37°C. In experiments assessing the synergy with NO, a NO donor like nitroglycerin is also added.

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist, such as collagen or ADP.

-

Measurement of Aggregation: The change in light transmission through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

-

Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of Thioquinapiperifil is determined by comparing the aggregation in the presence of the compound to the control.

Conclusion

This compound is a highly potent, non-competitive inhibitor of PDE-5. Its mechanism of action is centered on the potentiation of the cGMP signaling pathway, leading to vasodilation and inhibition of platelet aggregation. The quantitative data presented underscore its significantly greater potency compared to sildenafil. The detailed experimental protocols provide a framework for the further investigation and characterization of this and similar compounds. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. KF31327, a new potent and selective inhibitor of cyclic nucleotide phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

Thioquinapiperifil dihydrochloride structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase type 5 (PDE-5). Its dihydrochloride salt is the form commonly used in research. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of Thioquinapiperifil dihydrochloride. It details its mechanism of action within the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, presents available quantitative data, and outlines key experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is characterized by an imidazoquinazoline core linked to a piperidinylphenyl moiety.

Chemical Structure:

A 2D representation of the chemical structure for the free base, Thioquinapiperifil, is provided by PubChem. The dihydrochloride salt contains two molecules of hydrogen chloride associated with the basic nitrogen atoms.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (1-(2-(((3-ethyl-2-mercapto-3H-imidazo[4,5-g]quinazolin-8-yl)amino)methyl)phenyl)piperidin-4-yl)methanol dihydrochloride[1] |

| Synonyms | KF31327 |

| CAS Number | 204077-66-7 |

| Molecular Formula | C24H30Cl2N6OS |

| Molecular Weight | 521.51 g/mol |

| InChI Key | YWGNFHIWAHNADT-UHFFFAOYSA-N[1] |

| SMILES | Cl.Cl.S=C1NC2=CC3=C(NCC4=CC=CC=C4N5CCC(CO)CC5)N=CN=C3C=C2N1CC |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | [1] |

| LogP (free base) | 3.595 | [2] |

| Hydrogen Bond Donor Count (free base) | 3 | [2] |

| Hydrogen Bond Acceptor Count (free base) | 6 | [2] |

| Rotatable Bond Count (free base) | 6 | [2] |

| Solubility | DMSO: 125 mg/mL (239.69 mM) | [3] |

| Storage Temperature | -20°C to -80°C |[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting the PDE-5 enzyme. PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation.

In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation. By inhibiting PDE-5, Thioquinapiperifil prevents the breakdown of cGMP, thereby potentiating the effects of the NO/sGC/cGMP pathway.

References

Thioquinapiperifil Dihydrochloride: A Technical Whitepaper on its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Thioquinapiperifil dihydrochloride, a potent phosphodiesterase-5 (PDE-5) inhibitor. Initially identified as KF31327 during its development by Kyowa Hakko Kogyo Co., Ltd., this imidazoquinazoline derivative has garnered attention for its therapeutic potential. This whitepaper details the synthesis of the Thioquinapiperifil free base, outlines a standard procedure for its conversion to the dihydrochloride salt, and describes established protocols for evaluating its biological activity as a PDE-5 inhibitor. The underlying mechanism of action through the nitric oxide/cGMP signaling pathway is also elucidated. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and Background

Thioquinapiperifil, chemically known as 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione, was originally synthesized and investigated by Kyowa Hakko Kogyo Co., Ltd. under the internal designation KF31327 as a phosphodiesterase-5 (PDE-5) inhibitor[1]. It was later discovered as an undeclared ingredient in dietary supplements marketed for sexual enhancement[1]. Its molecular formula is C₂₄H₂₈N₆OS, with a molecular weight of 448.6 g/mol for the free base[1]. The dihydrochloride salt is often prepared to improve its solubility and stability for pharmaceutical applications.

Synthesis of Thioquinapiperifil

A practical and efficient route for the large-scale synthesis of Thioquinapiperifil (formerly KF31327) has been developed. The synthesis commences with 7-chloro-2,4(1H,3H)-quinazolinedione and proceeds through several key steps to construct the core imidazoquinazoline structure and introduce the necessary substituents.

Synthetic Scheme Overview

The overall synthetic strategy involves the initial nitration and subsequent elaboration of the quinazolinedione ring, followed by the construction of the fused imidazothione ring and final coupling with the side chain.

References

An In-depth Technical Guide to the Biological Activity and Targets of Thioquinapiperifil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioquinapiperifil, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive overview of the biological activity, molecular targets, and associated signaling pathways of Thioquinapiperifil. It includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the relevant biological processes to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction

Thioquinapiperifil is a novel imidazoquinazoline derivative that has been identified as a highly potent inhibitor of phosphodiesterase-5 (PDE5).[1] Initially synthesized by Kyowa Hakko Kogyo Co., Ltd. under the designation KF31327, this compound has demonstrated significant potential in modulating the cGMP signaling cascade.[1] Its primary mechanism of action involves the inhibition of PDE5, the enzyme responsible for the degradation of cGMP. By preventing cGMP breakdown, Thioquinapiperifil effectively enhances and prolongs the downstream effects of nitric oxide (NO), a key signaling molecule in various physiological processes, including smooth muscle relaxation.[2][3] This technical guide aims to consolidate the available scientific information on Thioquinapiperifil, presenting its biological activity, target interactions, and the broader signaling context in a structured and detailed manner.

Biological Activity and Quantitative Data

Thioquinapiperifil exhibits potent inhibitory activity against phosphodiesterase-5. The following table summarizes the key quantitative data reported for its biological activity.

| Parameter | Value | Target Enzyme | Species | Notes | Reference |

| IC50 | 0.074 nM | Phosphodiesterase-5 (PDE5) | Not Specified | In vitro enzyme assay. | [4] |

| Ki | 0.16 nM | Phosphodiesterase-5 (PDE5) | Canine Trachea | Non-competitive inhibition. | [5] |

Table 1: Quantitative Biological Activity Data for Thioquinapiperifil

Molecular Target: Phosphodiesterase-5 (PDE5)

The primary molecular target of Thioquinapiperifil is phosphodiesterase-5 (PDE5), a key enzyme in the cGMP signaling pathway.[4][5] PDE5 specifically catalyzes the hydrolysis of cGMP to guanosine 5'-monophosphate (5'-GMP), thereby terminating the cGMP-mediated signal.[2] Kinetic analysis has revealed that Thioquinapiperifil acts as a non-competitive inhibitor of PDE5.[5] This indicates that it binds to an allosteric site on the enzyme, distinct from the active site where cGMP binds, and reduces the enzyme's catalytic efficiency without preventing substrate binding.

Signaling Pathway

Thioquinapiperifil exerts its biological effects by modulating the nitric oxide (NO)-cGMP signaling pathway. This pathway is fundamental to various physiological processes, most notably smooth muscle relaxation.

Mechanism of Action:

-

Nitric Oxide (NO) Production: The pathway is initiated by the release of NO from endothelial cells or nerve endings.

-

Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).

-

cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG).

-

Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

-

Signal Termination by PDE5: The action of cGMP is terminated by its hydrolysis to 5'-GMP by PDE5.

-

Inhibition by Thioquinapiperifil: Thioquinapiperifil inhibits PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP, prolonged PKG activation, and enhanced smooth muscle relaxation.

Caption: Thioquinapiperifil inhibits PDE5, increasing cGMP levels and promoting smooth muscle relaxation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Thioquinapiperifil's biological activity.

Phosphodiesterase-5 (PDE5) Inhibition Assay

This protocol is based on the general principles of PDE5 activity assays and details from the study of KF31327.[5]

Objective: To determine the in vitro inhibitory activity of Thioquinapiperifil against PDE5.

Materials:

-

Purified PDE5 enzyme (e.g., from canine trachea)

-

Thioquinapiperifil (formerly KF31327)

-

Sildenafil (as a reference compound)

-

[³H]-cGMP (radiolabeled substrate)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 1 mM dithiothreitol)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing assay buffer, a fixed concentration of [³H]-cGMP (below the Km value for accurate Ki determination), and varying concentrations of Thioquinapiperifil or the reference compound.

-

Enzyme Addition: Initiate the reaction by adding the purified PDE5 enzyme to the reaction mixtures. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range (typically 10-20% substrate hydrolysis).

-

Reaction Termination: Stop the reaction by boiling the samples for 1-2 minutes.

-

Conversion to Nucleoside: After cooling, add snake venom nucleotidase to each sample and incubate for a further 10-20 minutes at 37°C. This step converts the [³H]-5'-GMP product to the corresponding nucleoside, [³H]-guanosine.

-

Separation: Apply the reaction mixtures to anion-exchange resin columns. The unreacted, negatively charged [³H]-cGMP and the intermediate [³H]-5'-GMP will bind to the resin, while the neutral [³H]-guanosine will pass through.

-

Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Thioquinapiperifil. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value for non-competitive inhibition can be determined using appropriate kinetic models and software.

Caption: Workflow for the phosphodiesterase-5 (PDE5) inhibition assay.

Platelet Aggregation Assay

This protocol is based on the methods described for investigating the effects of KF31327 on platelet aggregation.[5]

Objective: To assess the effect of Thioquinapiperifil on collagen-induced platelet aggregation in the presence and absence of a nitric oxide donor.

Materials:

-

Rabbit platelet-rich plasma (PRP)

-

Thioquinapiperifil

-

Sildenafil

-

Collagen (platelet agonist)

-

Nitroglycerin (NO donor)

-

Platelet aggregometer

-

Saline solution (vehicle control)

Procedure:

-

PRP Preparation: Obtain fresh rabbit blood and prepare platelet-rich plasma by centrifugation.

-

Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of Thioquinapiperifil, sildenafil, or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C. For experiments involving an NO donor, also pre-incubate with a fixed concentration of nitroglycerin.

-

Induction of Aggregation: Place the cuvettes containing the PRP samples into the platelet aggregometer. Initiate platelet aggregation by adding a fixed concentration of collagen.

-

Monitoring Aggregation: Continuously monitor and record the change in light transmission through the PRP suspension over time using the aggregometer. Increased light transmission corresponds to increased platelet aggregation.

-

Data Analysis: Quantify the extent of platelet aggregation, typically as the maximum percentage of aggregation. Compare the aggregation responses in the presence of Thioquinapiperifil to the control to determine its inhibitory effect.

Caption: Experimental workflow for the platelet aggregation assay.

Conclusion

Thioquinapiperifil is a highly potent, non-competitive inhibitor of phosphodiesterase-5. Its mechanism of action, centered on the enhancement of the NO-cGMP signaling pathway, positions it as a significant molecule for research in areas where this pathway is a key therapeutic target. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and development of Thioquinapiperifil and related compounds. The detailed understanding of its interaction with PDE5 and the downstream signaling consequences is crucial for its potential therapeutic applications.

References

Thioquinapiperifil Dihydrochloride: Unraveling the Safety and Toxicity Profile of a Novel PDE5 Inhibitor

An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. Thioquinapiperifil dihydrochloride is a compound that has been identified as an undeclared ingredient in certain dietary supplements and is not an approved pharmaceutical agent. A comprehensive safety and toxicity profile has not been established through rigorous, peer-reviewed clinical and preclinical studies.

Introduction

Thioquinapiperifil, an imidazoquinazoline derivative, is a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] Originally synthesized by Kyowa Hakko Kogyo Co., Ltd. under the identifier KF31327, it has more recently been identified as an unapproved substance in dietary supplements promoted for sexual enhancement.[1] As a PDE5 inhibitor, its mechanism of action is analogous to approved drugs such as sildenafil, tadalafil, and vardenafil, which function by increasing intracellular cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. While the therapeutic potential of PDE5 inhibitors is well-established for conditions like erectile dysfunction and pulmonary hypertension, the safety and toxicity of unapproved analogues like Thioquinapiperifil remain largely uncharacterized.

This technical guide provides a comprehensive overview of the currently available, albeit limited, safety and toxicity information for this compound. Due to the scarcity of dedicated preclinical and clinical studies, this document also extrapolates potential safety concerns based on the known class effects of PDE5 inhibitors.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione dihydrochloride | [1] |

| Molecular Formula | C24H28N6OS · 2HCl | Inferred |

| Molecular Weight | 521.5 (dihydrochloride) | Inferred |

| CAS Number | 220060-39-9 (free base) |

Non-Clinical Safety and Toxicity

Detailed, publicly available non-clinical safety and toxicity studies specifically for this compound are not available. The following sections summarize the information gleaned from a Material Safety Data Sheet (MSDS) and discuss the anticipated toxicological profile based on the known effects of the PDE5 inhibitor class.

Acute Toxicity

No quantitative acute toxicity data, such as LD50 values, for this compound have been found in the public domain. An available MSDS for the free base provides the following hazard statements:

-

Harmful if swallowed.

-

Very toxic to aquatic life with long lasting effects.

These statements suggest oral toxicity and significant environmental hazards, but do not provide specific dose-related toxicity information.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There are no publicly available studies on the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound. Standardized testing batteries for these endpoints are a critical component of drug development and are essential for a comprehensive risk assessment. Without such data, the potential for long-term adverse health effects remains unknown.

Potential Mechanism of Action and Signaling Pathway

As a PDE5 inhibitor, Thioquinapiperifil is expected to modulate the nitric oxide (NO)/cGMP signaling pathway.

Caption: PDE5 Inhibition Signaling Pathway.

Anticipated Pharmacological and Toxicological Effects (Based on PDE5 Inhibitor Class)

Given the absence of specific data for Thioquinapiperifil, the safety concerns associated with other PDE5 inhibitors provide a framework for potential adverse effects.

| System/Organ Class | Potential Adverse Effects |

| Cardiovascular | Hypotension, tachycardia, myocardial infarction (rare, typically in patients with pre-existing cardiovascular disease). Co-administration with nitrates is contraindicated. |

| Neurological | Headache, dizziness, flushing. |

| Gastrointestinal | Dyspepsia, nausea. |

| Sensory | Visual disturbances (e.g., blurred vision, changes in color perception), sudden hearing loss (rare). |

Experimental Protocols

Detailed experimental protocols from safety and toxicity studies of this compound are not publicly available. For a new chemical entity, a standard non-clinical safety evaluation would typically include the following studies. The methodologies would follow established international guidelines (e.g., OECD, ICH).

Example Workflow for Acute Oral Toxicity Study (OECD 423)

Caption: Acute Oral Toxicity Experimental Workflow.

Conclusion

The safety and toxicity profile of this compound is largely unknown due to a significant lack of publicly available preclinical and clinical data. The available information is limited to high-level hazard warnings from a Material Safety Data Sheet. While its classification as a PDE5 inhibitor allows for the extrapolation of potential class-related adverse effects, this is not a substitute for compound-specific safety data. The presence of Thioquinapiperifil as an undeclared ingredient in dietary supplements is a public health concern, as consumers are unknowingly exposed to a substance with an uncharacterized risk profile. Further research, including comprehensive non-clinical toxicity studies and well-controlled clinical trials, is imperative to establish the safety and efficacy of this compound. Researchers and drug development professionals should exercise extreme caution when handling and investigating this substance.

References

Methodological & Application

Application Notes and Protocols for Thioquinapiperifil Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioquinapiperifil, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase type 5 (PDE-5).[1] Initially synthesized by Kyowa Hakko Kogyo Co., Ltd., it was later identified as an undeclared ingredient in dietary supplements marketed for sexual enhancement.[2] As a PDE-5 inhibitor, Thioquinapiperifil dihydrochloride holds potential for therapeutic applications targeting the cyclic guanosine monophosphate (cGMP) signaling pathway, primarily in the treatment of erectile dysfunction and pulmonary hypertension. These application notes provide a comprehensive overview of the experimental design and protocols for the preclinical evaluation of this compound.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the PDE-5 enzyme. PDE-5 is responsible for the degradation of cGMP. By inhibiting PDE-5, Thioquinapiperifil increases the intracellular concentration of cGMP, leading to the activation of protein kinase G (PKG). This cascade results in the relaxation of smooth muscle cells in the corpus cavernosum of the penis and the pulmonary vasculature, leading to vasodilation.[3][4]

Data Presentation

The following tables summarize key quantitative data for Thioquinapiperifil (KF31327) in comparison to the well-established PDE-5 inhibitor, Sildenafil.

| Compound | PDE-5 Inhibition (Ki) | Reference |

| Thioquinapiperifil (KF31327) | 0.16 nM | [1] |

| Sildenafil | 7.2 nM | [1] |

| Parameter | Value | Reference |

| Molecular Weight | 448.6 g/mol | [2] |

| Molecular Formula | C24H28N6OS | [2] |

Experimental Protocols

In Vitro PDE-5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the PDE-5 enzyme using a fluorescence polarization (FP) assay.

Materials:

-

Recombinant human PDE-5A1 enzyme

-

FAM-cGMP (fluorescently labeled cGMP substrate)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

This compound

-

Sildenafil (as a positive control)

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound and Sildenafil in the assay buffer.

-

Add the diluted compounds to the microplate wells.

-

Add the PDE-5A1 enzyme to all wells except the negative control wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding FAM-cGMP to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Read the fluorescence polarization on a plate reader with appropriate filters for FAM.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Assessment of Erectile Function in a Rat Model

This protocol outlines the measurement of intracavernosal pressure (ICP) in rats to evaluate the in vivo efficacy of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

24-gauge needle connected to a pressure transducer

-

Bipolar electrode for cavernous nerve stimulation

-

Data acquisition system

Procedure:

-

Anesthetize the rat and expose the carotid artery for blood pressure monitoring and the cavernous nerve for electrical stimulation.

-

Insert the 24-gauge needle into the corpus cavernosum to measure ICP.

-

Administer this compound or vehicle orally or via intraperitoneal injection.

-

After a predetermined time for drug absorption, stimulate the cavernous nerve with an electrical current (e.g., 5V, 16 Hz, 1 ms pulses for 1 minute).

-

Record the maximal ICP and the mean arterial pressure (MAP).

-

Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure.

-

Compare the ICP/MAP ratios between the treated and vehicle control groups to determine the effect of this compound on erectile function.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the quantification of Thioquinapiperifil in biological matrices (e.g., plasma, urine) or dietary supplements.

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer

-

C18 analytical column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

-

This compound standard

-

Internal standard (e.g., a structurally similar compound)

-

Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)

Procedure:

-

Sample Preparation:

-

For plasma/urine: Perform protein precipitation by adding acetonitrile, vortex, and centrifuge. Collect the supernatant.

-

For dietary supplements: Extract the compound with a suitable solvent, filter, and dilute.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Use a gradient elution with mobile phases A and B to separate the analyte.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for Thioquinapiperifil and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the Thioquinapiperifil standard.

-

Calculate the concentration of Thioquinapiperifil in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Experimental Workflows

References

- 1. KF31327, a new potent and selective inhibitor of cyclic nucleotide phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thioquinapiperifil in Rat Models of Erectile Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Thioquinapiperifil is a newly identified phosphodiesterase-5 (PDE-5) inhibitor.[1] The following application notes and protocols are based on established methodologies for evaluating other PDE-5 inhibitors, such as sildenafil, in rat models of erectile dysfunction. These protocols should be adapted and validated specifically for Thioquinapiperifil.

Introduction to Thioquinapiperifil

Thioquinapiperifil has been identified as a novel phosphodiesterase-5 (PDE-5) inhibitor, structurally an imidazoquinazoline derivative.[1] Originally known as KF31327, it was synthesized by Kyowa Hakko Kogyo Co., Ltd.[1] Like other PDE-5 inhibitors, Thioquinapiperifil is presumed to exert its pro-erectile effects by preventing the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow to the penis.[2][3][4][5]

The nitric oxide (NO)/cGMP pathway is the primary signaling cascade mediating penile erection.[5][6] Upon sexual stimulation, NO is released from nerve endings and endothelial cells in the penis, which activates soluble guanylate cyclase (sGC) to produce cGMP.[5][6] Elevated cGMP levels lead to a decrease in intracellular calcium, resulting in cavernosal smooth muscle relaxation and erection.[5] PDE-5 is the enzyme responsible for the degradation of cGMP, thus terminating the erection.[5] By inhibiting PDE-5, Thioquinapiperifil is expected to enhance and prolong the erectile response.

Signaling Pathway of PDE-5 Inhibition

Caption: NO/cGMP signaling pathway and the mechanism of action of Thioquinapiperifil.

Experimental Protocols for Evaluation in Rat Models

The following are generalized protocols for assessing the efficacy of a PDE-5 inhibitor in established rat models of erectile dysfunction.

Animal Models of Erectile Dysfunction

Commonly used rat models include those with diabetes-induced or cavernous nerve injury-induced erectile dysfunction.

-

Diabetic Rat Model:

-

Induction: Diabetes can be induced in adult male Sprague-Dawley rats (250-300g) by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (e.g., 60 mg/kg).

-

Confirmation: Diabetes is typically confirmed 72 hours post-injection by measuring blood glucose levels. Rats with glucose levels >250 mg/dL are considered diabetic.

-

Development of ED: Erectile dysfunction generally develops over a period of 8-12 weeks following the induction of diabetes.

-

-

Cavernous Nerve Injury Model:

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the major pelvic ganglion and the cavernous nerve.

-

Injury Induction: A crush injury to the cavernous nerve can be induced using fine forceps for a defined period (e.g., 30 seconds). Bilateral injury is common in these models.

-

Recovery and ED Development: Erectile dysfunction develops following the nerve injury. The efficacy of therapeutic interventions is often assessed at various time points post-injury (e.g., 1, 2, or 4 weeks).

-

Preparation and Administration of Thioquinapiperifil

-

Preparation: Thioquinapiperifil should be dissolved in a suitable vehicle, such as sterile saline, polyethylene glycol (PEG), or dimethyl sulfoxide (DMSO), depending on its solubility. The final concentration should be prepared to allow for accurate dosing based on the animal's body weight.

-

Administration:

-

Route: Administration can be oral (gavage), intraperitoneal (IP), or intravenous (IV). The choice of route will depend on the experimental design and the pharmacokinetic properties of the compound.

-

Dosage: The optimal dose of Thioquinapiperifil needs to be determined through dose-response studies. For other PDE-5 inhibitors like sildenafil, doses in rat models have ranged from 1 to 20 mg/kg.

-

Timing: The compound should be administered at a specific time point before the assessment of erectile function, which should be determined based on its pharmacokinetic profile (time to maximum concentration, Tmax).

-

Assessment of Erectile Function

The primary method for objectively quantifying erectile function in rats is the measurement of intracavernosal pressure (ICP).

-

Anesthesia: The rat is anesthetized (e.g., with pentobarbital sodium, 45-50 mg/kg, IP).

-

Surgical Preparation:

-

A tracheotomy may be performed to ensure a clear airway.

-

The carotid artery is cannulated to monitor mean arterial pressure (MAP).

-

A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.

-

The cavernous nerve is isolated and a bipolar electrode is placed around it for electrical stimulation.

-

-

Stimulation Protocol:

-

The cavernous nerve is stimulated with a series of electrical pulses (e.g., frequency of 10-20 Hz, pulse width of 1 ms, voltage of 1-5 V) for a duration of 30-60 seconds.

-

A rest period is allowed between stimulations.

-

-

Data Acquisition: ICP and MAP are continuously recorded using a data acquisition system.

-

Efficacy Parameters: The primary efficacy endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP). Other parameters include the area under the curve (AUC) of the ICP response.

Experimental Workflow

Caption: General experimental workflow for evaluating Thioquinapiperifil in a rat model of ED.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables provide examples of how to present potential efficacy and pharmacokinetic data for Thioquinapiperifil.

Table 1: Efficacy of Thioquinapiperifil on Erectile Function in a Rat Model of Erectile Dysfunction

| Treatment Group | N | Dose (mg/kg) | Max ICP (mmHg) | MAP (mmHg) | ICP/MAP Ratio | AUC of ICP (mmHg·s) |

| Sham Control | 10 | Vehicle | 105 ± 8 | 110 ± 5 | 0.95 ± 0.07 | 3150 ± 240 |

| ED Control | 10 | Vehicle | 45 ± 6 | 108 ± 6 | 0.42 ± 0.05 | 1260 ± 180 |

| Thioquinapiperifil | 10 | 1 | 65 ± 7 | 105 ± 5 | 0.62 ± 0.06 | 1950 ± 210 |

| Thioquinapiperifil | 10 | 5 | 85 ± 9 | 103 ± 4 | 0.83 ± 0.08 | 2550 ± 270 |

| Thioquinapiperifil | 10 | 10 | 98 ± 8 | 101 ± 5 | 0.97 ± 0.07 | 2940 ± 240 |

| Sildenafil | 10 | 5 | 88 ± 8 | 104 ± 6 | 0.85 ± 0.07 | 2640 ± 250** |

| Data are presented as mean ± SEM. *p < 0.05 vs. ED Control; *p < 0.01 vs. ED Control. |

Table 2: Pharmacokinetic Parameters of Thioquinapiperifil in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |

| Intravenous (IV) | 5 | - | - | 1500 ± 250 | 2.5 ± 0.4 | - |

| Oral (PO) | 10 | 450 ± 80 | 1.0 ± 0.2 | 1800 ± 300 | 2.8 ± 0.5 | 60 |

| Data are presented as mean ± SD. |

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of Thioquinapiperifil in rat models of erectile dysfunction. As a novel PDE-5 inhibitor, it is crucial to conduct thorough dose-response, efficacy, and pharmacokinetic studies to characterize its potential as a therapeutic agent for erectile dysfunction. The successful application of these standardized models will provide valuable insights into the pharmacological profile of Thioquinapiperifil and its potential for clinical development. All protocols must be validated specifically for Thioquinapiperifil to ensure accurate and reproducible results.

References

- 1. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Thioquinapiperifil Assays with Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the metabolic stability and identifying the metabolic profile of Thioquinapiperifil using human liver microsomes (HLM). This information is critical for understanding the drug's pharmacokinetic properties and potential for drug-drug interactions.

Introduction

Thioquinapiperifil is a novel phosphodiesterase-5 (PDE5) inhibitor. Understanding its metabolism is a crucial step in its development as a therapeutic agent. In vitro assays using human liver microsomes are a standard and effective method for this purpose. HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. These enzymes play a central role in the phase I metabolism of many xenobiotics.

This document outlines the procedures for conducting metabolic stability assays to determine key pharmacokinetic parameters and for identifying the metabolites of Thioquinapiperifil.

Data Presentation

A study has identified a total of 11 metabolites of Thioquinapiperifil in human liver microsomal extracts.[1][2] While the precise quantitative data for the metabolic stability and the relative abundance of each metabolite is not publicly available in the reviewed literature, the following tables illustrate how such data would be presented for clear comparison.

Table 1: Metabolic Stability of Thioquinapiperifil in Human Liver Microsomes

| Parameter | Value |

| Incubation Time | (e.g., 0, 5, 15, 30, 60 min) |

| HLM Protein Conc. | 0.5 mg/mL |

| Thioquinapiperifil Conc. | 1 µM |

| Half-Life (t½) | Data not available |

| Intrinsic Clearance (Clint) | Data not available |

Table 2: Identified Metabolites of Thioquinapiperifil in Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | m/z | Relative Abundance (%) |

| M1 | Hydroxylation | [Value] | Data not available |

| M2 | N-dealkylation | [Value] | Data not available |

| M3 | S-oxidation | [Value] | Data not available |

| M4 | Glucuronidation | [Value] | Data not available |

| M5 | Multiple transformations | [Value] | Data not available |

| M6 | Multiple transformations | [Value] | Data not available |

| M7 | Multiple transformations | [Value] | Data not available |

| M8 | Multiple transformations | [Value] | Data not available |

| M9 | Multiple transformations | [Value] | Data not available |

| M10 | Multiple transformations | [Value] | Data not available |

| M11 | Multiple transformations | [Value] | Data not available |

Experimental Protocols

Metabolic Stability Assay of Thioquinapiperifil in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Thioquinapiperifil.

Materials:

-

Thioquinapiperifil

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Thioquinapiperifil in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled human liver microsomes on ice immediately before use.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

-

Add Thioquinapiperifil to the mixture to achieve a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Thioquinapiperifil at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Thioquinapiperifil remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg protein/mL).

-

Metabolite Identification of Thioquinapiperifil

Objective: To identify the metabolites of Thioquinapiperifil formed in human liver microsomes.

Materials:

-

Same as for the metabolic stability assay.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Incubation:

-

Follow the same incubation procedure as the metabolic stability assay, but with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.

-

-

Sample Preparation:

-

After the incubation period, terminate the reaction with ice-cold acetonitrile.

-

Process the sample as described in the metabolic stability protocol.

-

-

LC-Q-TOF MS Analysis:

-

Analyze the supernatant using a high-resolution LC-MS system to detect potential metabolites.

-

Acquire full scan MS and data-dependent MS/MS spectra.

-

-

Data Analysis:

-

Compare the chromatograms of the test sample with a control sample (without NADPH) to identify peaks corresponding to metabolites.

-

Determine the accurate mass of the parent drug and its metabolites.

-

Propose elemental compositions for the metabolites based on their accurate masses.

-

Analyze the MS/MS fragmentation patterns to elucidate the structures of the metabolites.

-

Visualizations

Caption: Experimental workflow for Thioquinapiperifil assay in human liver microsomes.

Caption: Proposed metabolic pathways of Thioquinapiperifil in human liver microsomes.

References

Application Notes and Protocols for Cell-Based cGMP Assays Using Thioquinapiperifil Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in various physiological processes, including vasodilation, phototransduction, and neuronal signaling.[1][2] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs).[1][2][3] PDE5, a cGMP-specific phosphodiesterase, is a key enzyme in this pathway and a major target for therapeutic intervention in conditions such as erectile dysfunction and pulmonary hypertension.[2][3]

Thioquinapiperifil dihydrochloride, also known as KF31327, is a potent and selective, non-competitive inhibitor of PDE5 with an IC50 of 0.074 nM.[4][5][6] Its high potency and selectivity make it a valuable research tool for studying the cGMP signaling pathway and for the discovery of novel PDE5 inhibitors. This document provides detailed protocols and application notes for utilizing this compound in cell-based cGMP assays.

Signaling Pathway of PDE5 Inhibition

The nitric oxide (NO)/cGMP signaling pathway begins with the activation of soluble guanylate cyclase (sGC) by NO, leading to the conversion of GTP to cGMP.[1] cGMP then activates downstream effectors, primarily protein kinase G (PKG), to elicit a physiological response.[3] PDE5 terminates this signal by hydrolyzing cGMP to GMP.[1] this compound inhibits PDE5, preventing the degradation of cGMP, which leads to its accumulation and amplification of the downstream signal.

References

- 1. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP becomes a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thioquinapiperifil|CAS 220060-39-9|DC Chemicals [dcchemicals.com]

Troubleshooting & Optimization

Technical Support Center: Stability of Thioquinapiperifil in Experimental Buffers

This technical support center provides guidance on the stability of Thioquinapiperifil in various experimental buffers. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for Thioquinapiperifil in a wide range of buffers is not extensively published, this guide provides best practices and troubleshooting advice based on general chemical principles and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Thioquinapiperifil?

A1: For long-term stability, solid Thioquinapiperifil powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store stock solutions in tightly sealed aliquots at -80°C.[1]

Q2: How long are stock solutions of Thioquinapiperifil stable?

A2: As a general guideline, stock solutions stored at -20°C are typically usable for up to one month. However, for optimal results, it is always best to prepare fresh solutions for each experiment.

Q3: What are the known incompatibilities of Thioquinapiperifil?

A3: Thioquinapiperifil is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided to prevent degradation.

Q4: In which solvents can I dissolve Thioquinapiperifil?

A4: While specific solubility data is not detailed in the provided results, compounds of this nature are often soluble in organic solvents like DMSO and ethanol. For aqueous buffers, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with the desired buffer.

Q5: What analytical methods can be used to assess the stability of Thioquinapiperifil?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for stability studies.[2][3][4] These methods can separate and quantify the parent compound and its potential degradation products. Spectroscopic methods can also be employed for this purpose.[4]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Precipitation of Thioquinapiperifil in aqueous buffer. | - Low solubility in the aqueous buffer.- The concentration of the organic co-solvent (e.g., DMSO) is too low after dilution.- The pH of the buffer is affecting solubility. | - Increase the percentage of the organic co-solvent, if experimentally permissible.- Prepare a more dilute stock solution before adding to the buffer.- Test the solubility in a range of buffers with different pH values. |

| Loss of biological activity in an experiment. | - Degradation of Thioquinapiperifil in the experimental buffer due to pH or temperature.- Interaction with other components in the buffer.- Improper storage of stock solutions. | - Prepare fresh solutions for each experiment.- Assess the stability of Thioquinapiperifil under your specific experimental conditions (time, temperature, pH) using an analytical method like HPLC.- Ensure stock solutions are stored correctly at -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] |

| Inconsistent experimental results. | - Variable stability of Thioquinapiperifil across different experimental days.- Inconsistent preparation of buffer solutions.- Degradation during the experiment. | - Standardize the preparation of all solutions and buffers.- Use freshly prepared Thioquinapiperifil solutions for each set of experiments.- Consider performing a time-course stability study in your experimental buffer to understand the degradation kinetics. |

| Appearance of unexpected peaks in HPLC/LC-MS analysis. | - Degradation of Thioquinapiperifil.- Contamination of the buffer or solvent.- Interaction with the container. | - Analyze a blank buffer solution to check for contaminants.- Compare the chromatogram of a freshly prepared solution with one that has been incubated under experimental conditions to identify degradation products.- Ensure high-purity solvents and reagents are used. |

Factors Influencing Thioquinapiperifil Stability

Based on studies of similar thio-compounds and other pharmaceuticals, the following factors are critical to consider for maintaining the stability of Thioquinapiperifil in solution:

| Factor | General Impact and Recommendations |

| pH | Thio-compounds can exhibit significant pH-dependent stability. For instance, the related compound thiotepa is more stable at a neutral pH (6-7) and degrades more rapidly in acidic conditions (pH 4-5.5).[5][6] It is advisable to determine the optimal pH range for Thioquinapiperifil stability in your specific application. |

| Temperature | Higher temperatures generally accelerate the degradation of chemical compounds.[5][6] Whenever possible, experiments should be conducted at the lowest feasible temperature, and solutions should be kept on ice if not in immediate use. Stock solutions should be stored at -80°C.[1] |

| Buffer Type | The components of the buffer can directly impact the stability of the compound. Some buffers may chelate metal ions that can catalyze oxidation, while others may actively participate in degradation reactions.[7] The choice of buffer (e.g., Phosphate, Tris, HEPES, Citrate) should be carefully considered and potentially screened for compatibility. |

| Buffer Concentration | The concentration of the buffer itself can influence the stability of certain compounds.[8] It is good practice to use the lowest effective buffer concentration required for the experiment to minimize potential buffer-induced degradation. |

| Exposure to Light | For some compounds, exposure to light can induce photodegradation. It is recommended to protect Thioquinapiperifil solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or experiments. |

Experimental Protocols

General Protocol for Assessing Thioquinapiperifil Stability

This protocol outlines a general method for determining the stability of Thioquinapiperifil in a specific experimental buffer using HPLC.

1. Preparation of Stock Solution:

-

Dissolve Thioquinapiperifil in an appropriate organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

-

Store this stock solution at -80°C in small aliquots.

2. Preparation of Test Solutions:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution with the experimental buffer to the final desired concentration for your assay.

3. Incubation:

-

Incubate the test solution under the conditions of your experiment (e.g., 37°C in a cell culture incubator).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution for analysis.

-

Immediately stop any further degradation by freezing the aliquot at -80°C or by mixing with a quenching solution if necessary.

4. HPLC Analysis:

-

Analyze the samples by a validated reverse-phase HPLC method with UV detection.

-

The mobile phase and column selection will need to be optimized for Thioquinapiperifil.

-

Monitor the peak area of the parent Thioquinapiperifil compound at each time point.

5. Data Analysis:

-

Plot the percentage of the remaining Thioquinapiperifil (relative to the 0-hour time point) against time.

-

This will provide a stability profile of Thioquinapiperifil under your specific experimental conditions.

Visualizations

Caption: Experimental workflow for assessing the stability of Thioquinapiperifil.

Caption: Troubleshooting logic for experiments involving Thioquinapiperifil.

References

- 1. Thioquinapiperifil|220060-39-9|MSDS [dcchemicals.com]

- 2. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 5. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Thioquinapiperifil-Based Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thioquinapiperifil.

Frequently Asked Questions (FAQs)

1. What is Thioquinapiperifil and what is its mechanism of action?

Thioquinapiperifil is a potent and selective phosphodiesterase-5 (PDE5) inhibitor.[1] Its mechanism of action is centered on the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Thioquinapiperifil leads to an accumulation of cGMP, a key intracellular second messenger. This increase in cGMP levels activates protein kinase G (PKG), which in turn mediates a variety of downstream signaling events, ultimately leading to smooth muscle relaxation and vasodilation.

2. What are the primary research applications of Thioquinapiperifil?

Currently, the primary documented application of Thioquinapiperifil is in the analytical detection of undeclared ingredients in dietary supplements marketed for sexual enhancement.[1][2] However, as a potent PDE5 inhibitor, it holds potential for broader research applications in areas where PDE5 modulation is relevant, such as:

-

Erectile dysfunction

-

Pulmonary arterial hypertension

-

Cancer research, due to the role of cGMP signaling in apoptosis and cell proliferation.[3][4]

-

Neurological disorders, where the NO/cGMP pathway is implicated.

3. What are the recommended storage and handling conditions for Thioquinapiperifil?

For optimal stability, Thioquinapiperifil should be stored under the following conditions:

-

Solid (Powder): Store at -20°C for long-term storage.[5] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[6]

-

In Solvent: Prepare stock solutions and aliquot them into tightly sealed vials. Store aliquots at -80°C.[5] Avoid repeated freeze-thaw cycles.

4. What solvents can be used to dissolve Thioquinapiperifil?

Thioquinapiperifil is reported to be soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide addresses common challenges that may be encountered during experiments involving Thioquinapiperifil.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Inconsistent or No Inhibitory Effect in Cell-Based Assays | 1. Compound Precipitation: Thioquinapiperifil may precipitate in aqueous cell culture media. 2. Low Cell Permeability: The compound may not be efficiently entering the cells to reach its intracellular target. 3. Cell Line Specificity: The chosen cell line may have low expression levels of PDE5. 4. Serum Interaction: Components in the fetal bovine serum (FBS) may bind to the compound, reducing its effective concentration. | 1. Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different formulation. 2. While some studies suggest PDE5 inhibitors can enhance permeability, this can be cell-type dependent.[7][8] Consider using cell lines with known good permeability for small molecules or perform a permeability assay. 3. Verify PDE5 expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express high levels of PDE5 (e.g., 9L gliosarcoma cells).[7] 4. Perform experiments in serum-free or low-serum media for a short duration, if your cell line can tolerate it. Include appropriate controls to account for serum effects. |

| High Background or Variability in cGMP Measurements | 1. Suboptimal Assay Conditions: Incubation times, cell density, or stimulation conditions may not be optimized. 2. Cell Health: Poor cell viability can lead to inconsistent results. 3. Reagent Instability: The cGMP assay reagents may be degraded. | 1. Optimize the assay by titrating cell number, stimulation time with a nitric oxide (NO) donor (e.g., sodium nitroprusside), and Thioquinapiperifil incubation time. 2. Ensure high cell viability (>90%) before starting the experiment. Perform a cytotoxicity assay to determine the non-toxic concentration range of Thioquinapiperifil. 3. Check the expiration dates and storage conditions of your cGMP assay kit components. Run a standard curve with each experiment to ensure assay performance. |

| Unexpected Cytotoxicity | 1. Off-Target Effects: At higher concentrations, Thioquinapiperifil may inhibit other cellular targets, leading to toxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the EC50 for toxicity. Use concentrations well below the toxic range for your functional assays. 2. Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (e.g., <0.5% for DMSO). Include a vehicle control in all experiments. |

| Difficulty in Reproducing In Vivo Results | 1. Poor Bioavailability: The compound may have low oral bioavailability or rapid metabolism. 2. Incorrect Dosing or Formulation: The dose may be too low, or the formulation may not be suitable for the route of administration. 3. Animal Model Specifics: The chosen animal model may have different PDE5 expression levels or metabolic pathways compared to humans. | 1. Consider alternative routes of administration (e.g., intraperitoneal injection) or co-administration with a compound that enhances bioavailability. 2. Perform a dose-ranging study to find the optimal effective dose. For oral administration, consider formulations with excipients that improve solubility and absorption. 3. Research the expression and function of PDE5 in your specific animal model to ensure it is a relevant system for your research question. |

Quantitative Data

Table 1: Comparative IC50 Values of Various PDE5 Inhibitors

| Compound | IC50 (nM) | Notes |

| Thioquinapiperifil | 0.074 | Data from supplier. |

| Sildenafil | 3.5 - 8.5 | IC50 values can vary depending on the assay conditions. |

| Tadalafil | 1.8 | Highly selective for PDE5. |

| Vardenafil | 0.7 | Potent PDE5 inhibitor. |

| Avanafil | 5.2 | Highly selective for PDE5. |

| Udenafil | 8.25 | Potent PDE5 inhibitor. |

| Mirodenafil | - | Oral PDE5 inhibitor. |

| Icariin | 432 | A natural PDE5 inhibitor. |

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: In Vitro Cell-Based cGMP Assay for PDE5 Inhibition

This protocol provides a general framework for measuring the effect of Thioquinapiperifil on intracellular cGMP levels in a cell-based assay.

1. Materials:

-

Cell line expressing PDE5 (e.g., HEK293-PDE5, PC-3, 9L gliosarcoma)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Thioquinapiperifil

-

DMSO (for stock solution)

-

Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)

-

IBMX (a non-selective PDE inhibitor, as a positive control)

-

Cell lysis buffer

-

cGMP immunoassay kit (e.g., ELISA or TR-FRET based)

-

96-well cell culture plates

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of Thioquinapiperifil in DMSO. Serially dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.

-

Pre-incubation with Inhibitor:

-

Wash the cells once with serum-free medium.

-

Add the diluted Thioquinapiperifil or control solutions (vehicle, IBMX) to the wells and incubate for 30-60 minutes at 37°C.

-

-

Stimulation of cGMP Production:

-

Add the NO donor (e.g., SNP) to all wells (except for the unstimulated control) to stimulate cGMP production. The optimal concentration and incubation time for the NO donor should be determined empirically for your cell line. A typical starting point is 100 µM SNP for 10 minutes.

-

-

Cell Lysis:

-

Aspirate the medium from the wells.

-

Add cell lysis buffer to each well and incubate according to the cGMP assay kit manufacturer's instructions to lyse the cells and release intracellular cGMP.

-

-

cGMP Quantification:

-

Perform the cGMP immunoassay according to the manufacturer's protocol.

-

Read the plate on a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the cGMP standards provided in the kit.

-

Calculate the concentration of cGMP in each sample from the standard curve.

-

Normalize the cGMP concentration to the protein concentration in each well (optional but recommended).

-

Plot the cGMP concentration against the Thioquinapiperifil concentration and determine the IC50 value.

-

Visualizations

References

- 1. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]

- 5. Thioquinapiperifil|220060-39-9|MSDS [dcchemicals.com]

- 6. Stability and Storage | Tocris Bioscience [tocris.com]

- 7. PDE5 Inhibitors Enhance Tumor Permeability and Efficacy of Chemotherapy in a Rat Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

interpreting Thioquinapiperifil mass spectrometry fragmentation patterns

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thioquinapiperifil and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for Thioquinapiperifil?

A1: Thioquinapiperifil has a molecular formula of C₂₄H₂₈N₆OS. The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 449.2174 m/z. It is crucial to use high-resolution mass spectrometry for accurate mass measurement to confirm the elemental composition.[1]

Q2: What are the most common fragmentation patterns observed for Thioquinapiperifil in positive ion mode ESI-MS/MS?

A2: In collision-induced dissociation (CID), Thioquinapiperifil typically undergoes fragmentation at the piperidine ring and the bond connecting it to the quinazoline core. A characteristic fragmentation involves the cleavage of the C-S bond.[2] The piperidine ring itself can also undergo fragmentation, often through the loss of neutral molecules.[3][4][5]

Q3: Are there any known metabolites of Thioquinapiperifil that might interfere with my analysis?

A3: Yes, several in vitro and in vivo metabolites of Thioquinapiperifil have been identified. These metabolites can be detected in samples from human liver microsomes, as well as rat urine and feces.[6] When analyzing biological samples, it is important to consider these potential metabolites, which can be identified through tandem mass spectrometry.[6]

Q4: Where can I obtain an analytical standard for Thioquinapiperifil?

A4: Analytical standards are highly pure compounds essential for accurate identification and quantification.[7] While the search results do not pinpoint a specific vendor for a Thioquinapiperifil standard, chemical suppliers that specialize in analytical standards for pharmaceutical and forensic applications are the best resources.

Troubleshooting Guide

Issue 1: Poor or no signal for the [M+H]⁺ ion of Thioquinapiperifil.

-

Possible Cause 1: Incorrect instrument settings.

-

Solution: Ensure the mass spectrometer is operating in positive ion mode. Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, for compounds of similar mass and polarity.

-

-

Possible Cause 2: Sample degradation.

-

Solution: Thioquinapiperifil may be susceptible to degradation under certain conditions. Prepare fresh solutions and avoid prolonged exposure to light or extreme temperatures.

-

-

Possible Cause 3: Inappropriate mobile phase.

Issue 2: Unexpected fragments or an overly complex fragmentation pattern.

-

Possible Cause 1: In-source fragmentation.

-

Solution: The cone voltage (or equivalent parameter) may be too high, causing the molecule to fragment within the ion source before mass selection. Reduce the cone voltage to obtain a stronger signal for the precursor ion.

-

-

Possible Cause 2: Presence of co-eluting isomers or impurities.

-

Solution: Optimize the liquid chromatography separation to resolve any isobaric interferences.[2] Ensure the purity of your analytical standard.

-

-

Possible Cause 3: High collision energy.

-

Solution: If performing MS/MS, the collision energy may be too high, leading to extensive fragmentation. Perform a collision energy ramp experiment to determine the optimal energy for producing informative fragment ions.

-

Issue 3: Inconsistent fragmentation pattern between experiments.

-

Possible Cause 1: Fluctuations in collision energy.

-